molecular formula C15H24N2O4S B513250 2-(4-((4-Methoxy-2,5-dimethylphenyl)sulfonyl)piperazin-1-yl)ethanol CAS No. 941256-41-3

2-(4-((4-Methoxy-2,5-dimethylphenyl)sulfonyl)piperazin-1-yl)ethanol

Cat. No.: B513250
CAS No.: 941256-41-3
M. Wt: 328.4g/mol
InChI Key: PAGVMSFRMGMKMB-UHFFFAOYSA-N
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Description

2-(4-((4-Methoxy-2,5-dimethylphenyl)sulfonyl)piperazin-1-yl)ethanol is a complex organic compound characterized by its unique structure, which includes a piperazine ring, a sulfonyl group, and an ethanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-((4-Methoxy-2,5-dimethylphenyl)sulfonyl)piperazin-1-yl)ethanol typically involves multiple steps, starting with the preparation of the piperazine ring and subsequent functionalization. One common synthetic route includes the following steps:

    Formation of the piperazine ring: This can be achieved through the cyclization of appropriate diamines.

    Introduction of the sulfonyl group: This step involves the sulfonation of the piperazine ring using sulfonyl chlorides under basic conditions.

    Attachment of the methoxy and dimethylphenyl groups: These groups can be introduced through electrophilic aromatic substitution reactions.

    Addition of the ethanol moiety: The final step involves the reaction of the intermediate compound with ethanol under suitable conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(4-((4-Methoxy-2,5-dimethylphenyl)sulfonyl)piperazin-1-yl)ethanol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the removal of the sulfonyl group or reduction of the aromatic ring.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic ring or the piperazine nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as halogens, alkyl halides, and sulfonyl chlorides are used under various conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

2-(4-((4-Methoxy-2,5-dimethylphenyl)sulfonyl)piperazin-1-yl)ethanol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its potential as a therapeutic agent.

    Medicine: Research is ongoing to explore its potential use

Properties

IUPAC Name

2-[4-(4-methoxy-2,5-dimethylphenyl)sulfonylpiperazin-1-yl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O4S/c1-12-11-15(13(2)10-14(12)21-3)22(19,20)17-6-4-16(5-7-17)8-9-18/h10-11,18H,4-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAGVMSFRMGMKMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1S(=O)(=O)N2CCN(CC2)CCO)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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